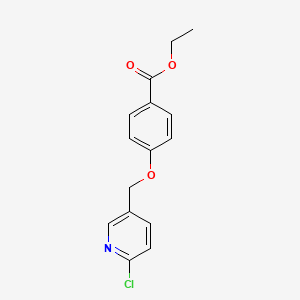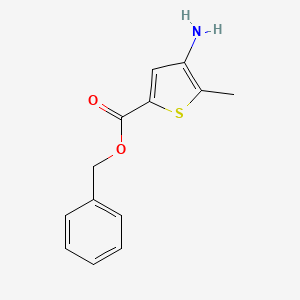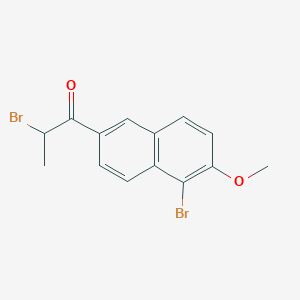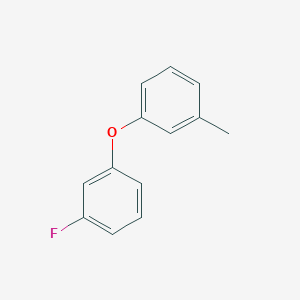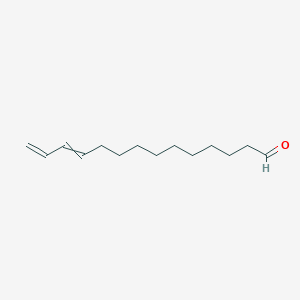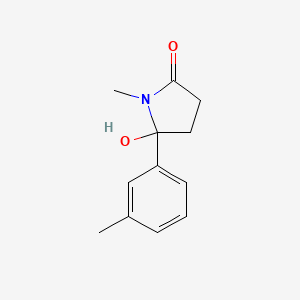![molecular formula C25H30N2O5 B8524574 methyl 3-[[5-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)-2-methylbenzoyl]amino]-2,4-dimethylbenzoate](/img/structure/B8524574.png)
methyl 3-[[5-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)-2-methylbenzoyl]amino]-2,4-dimethylbenzoate
概要
説明
Methyl 3-[[5-(1,4-dioxa-8-azaspiro[45]decan-8-yl)-2-methylbenzoyl]amino]-2,4-dimethylbenzoate is a complex organic compound that features a spirocyclic structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-[[5-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)-2-methylbenzoyl]amino]-2,4-dimethylbenzoate typically involves multiple steps:
Formation of the Spirocyclic Intermediate: The spirocyclic intermediate, 1,4-dioxa-8-azaspiro[4.5]decane, is synthesized through the condensation of cyclohexanone with ethylene glycol in the presence of an acid catalyst.
Coupling Reaction: The intermediate is then coupled with 2-methylbenzoyl chloride in the presence of a base such as triethylamine to form the benzoyl derivative.
Final Esterification: The benzoyl derivative undergoes esterification with methyl 3-amino-2,4-dimethylbenzoate under acidic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automated synthesis systems to scale up the production process efficiently.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the spirocyclic nitrogen atom, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.
Substitution: The aromatic rings in the compound can participate in electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids; halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: N-oxide derivatives.
Reduction: Alcohol derivatives.
Substitution: Nitro or halogenated derivatives of the aromatic rings.
科学的研究の応用
Chemistry
Catalysis: The compound can serve as a ligand in transition metal catalysis, facilitating various organic transformations.
Materials Science: Its unique structure makes it a candidate for the development of novel polymers and materials with specific mechanical and thermal properties.
Biology and Medicine
Drug Development: The compound’s spirocyclic structure is of interest in the design of new pharmaceuticals, particularly those targeting central nervous system disorders.
Biological Probes: It can be used as a molecular probe to study biological pathways and interactions due to its ability to interact with specific proteins and enzymes.
Industry
Coatings and Adhesives: The compound’s chemical stability and reactivity make it suitable for use in high-performance coatings and adhesives.
作用機序
The mechanism by which methyl 3-[[5-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)-2-methylbenzoyl]amino]-2,4-dimethylbenzoate exerts its effects involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into the active sites of enzymes and receptors, modulating their activity. This can lead to changes in cellular signaling pathways, influencing various biological processes.
類似化合物との比較
Similar Compounds
1,4-Dioxa-8-azaspiro[4.5]decane: A key intermediate in the synthesis of the target compound.
2-Methylbenzoyl Chloride: Used in the coupling reaction to form the benzoyl derivative.
Methyl 3-amino-2,4-dimethylbenzoate: The final esterification partner.
Uniqueness
Methyl 3-[[5-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)-2-methylbenzoyl]amino]-2,4-dimethylbenzoate is unique due to its spirocyclic structure, which imparts distinct chemical and physical properties. This structure enhances its stability and reactivity, making it a valuable compound for various applications in research and industry.
特性
分子式 |
C25H30N2O5 |
|---|---|
分子量 |
438.5 g/mol |
IUPAC名 |
methyl 3-[[5-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)-2-methylbenzoyl]amino]-2,4-dimethylbenzoate |
InChI |
InChI=1S/C25H30N2O5/c1-16-5-7-19(27-11-9-25(10-12-27)31-13-14-32-25)15-21(16)23(28)26-22-17(2)6-8-20(18(22)3)24(29)30-4/h5-8,15H,9-14H2,1-4H3,(H,26,28) |
InChIキー |
NOYIOZREHKWBKQ-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=C(C=C1)N2CCC3(CC2)OCCO3)C(=O)NC4=C(C=CC(=C4C)C(=O)OC)C |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details











試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
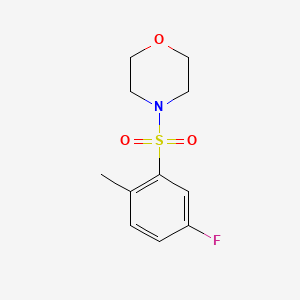

![Benzoic acid,3-amino-5-(aminosulfonyl)-4-[3-(trifluoromethyl)phenoxy]-](/img/structure/B8524498.png)
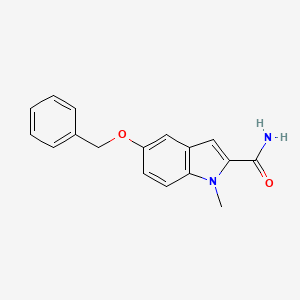

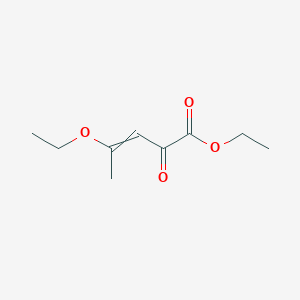
![4-[3-(1-Methylethyl)aminopropyl]phenol](/img/structure/B8524530.png)
